2,2,2-Trifluoro-1-(3-(isopentyloxy)phenyl)ethanone

Description

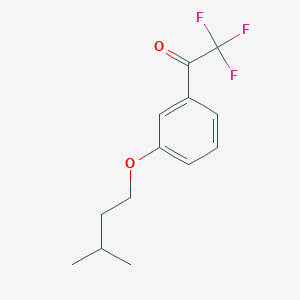

2,2,2-Trifluoro-1-(3-(isopentyloxy)phenyl)ethanone is a fluorinated aromatic ketone featuring a trifluoroacetyl group attached to a phenyl ring substituted with an isopentyloxy (3-methylbutoxy) moiety. This compound’s structure combines electron-withdrawing trifluoromethyl groups with a moderately bulky alkoxy substituent, influencing its electronic, steric, and physicochemical properties.

Properties

IUPAC Name |

2,2,2-trifluoro-1-[3-(3-methylbutoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O2/c1-9(2)6-7-18-11-5-3-4-10(8-11)12(17)13(14,15)16/h3-5,8-9H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRCOZWRBUBVSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC(=C1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The Friedel-Crafts acylation leverages electrophilic substitution to introduce the trifluoroacetyl group onto a pre-functionalized phenyl ether.

Steps :

-

Synthesis of 3-(Isopentyloxy)benzene :

-

Trifluoroacetylation :

Optimization :

Nucleophilic Aromatic Substitution (NAS) with Trifluoroacetyl Chloride

Reaction Overview

NAS is employed for electron-deficient aryl halides, enabling direct introduction of the trifluoroacetyl group.

Steps :

-

Halogenation :

-

Trifluoroacetylation :

Limitations :

Grignard-Mediated Coupling

Reaction Overview

This method constructs the ketone via a two-step sequence involving Grignard reagent formation and subsequent quenching.

Steps :

-

Synthesis of 3-(Isopentyloxy)phenylmagnesium Bromide :

-

Reaction with Ethyl Trifluoroacetate :

Advantages :

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Key Challenges |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 70–75% | Low | High | Para/ortho selectivity |

| NAS with CF₃COCl | 65–70% | High | Moderate | Catalyst cost, moisture sensitivity |

| Grignard Coupling | 60–65% | Moderate | High | Air-sensitive intermediates |

Recent Advances in Continuous-Flow Synthesis

A 2024 study demonstrated a continuous-flow Friedel-Crafts process using microreactors:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3’-iso-Pentoxy-2,2,2-trifluoroacetophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of trifluoroacetic acid derivatives.

Reduction: Formation of trifluoroalcohol derivatives.

Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has been identified as a potential lead in drug discovery due to its ability to inhibit specific kinases involved in cancer pathways. Its unique structural features allow for targeted modifications that can enhance therapeutic efficacy against various cancers.

Research indicates that 2,2,2-Trifluoro-1-(3-(isopentyloxy)phenyl)ethanone exhibits significant biological activity:

- Kinase Inhibition : It has shown promise as a kinase inhibitor, which is crucial for developing targeted cancer therapies.

- Antimicrobial Properties : Studies reveal its effectiveness against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating notable antibacterial properties.

Interaction Studies

The compound's interactions with biological macromolecules such as proteins and nucleic acids are critical for understanding its mechanism of action. These studies often employ high-throughput screening methods to evaluate its efficacy at varying concentrations.

Antimicrobial Activity

The compound has demonstrated efficacy against resistant bacterial strains:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 0.25–64 | MRSA |

| Control Drug: Vancomycin | 0.5–1 | MRSA |

These findings suggest that the compound could be further developed as a potent anti-staphylococcal therapeutic agent.

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit low toxicity against Vero cells (African green monkey kidney cells), others show higher selectivity indices, indicating their potential for therapeutic applications without significant adverse effects .

Case Studies and Research Findings

Several studies highlight the biological implications of fluorinated compounds similar to this compound:

- Antibacterial Efficacy : Research indicates that fluoro and trifluoromethyl-substituted compounds exhibit notable antibacterial activity against MRSA strains.

- Time-Kill Kinetics : Comparative studies demonstrate concentration-dependent bactericidal activity comparable to standard antibiotics like vancomycin.

- Cytotoxicity Evaluation : Selectivity indices above ten have been reported for several compounds within this class when tested against Vero cells .

Mechanism of Action

The mechanism of action of 3’-iso-Pentoxy-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The iso-pentoxy group contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

2,2,2-Trifluoro-1-[3-(trimethylsilyl)phenyl]ethanone (Zifrosilone)

- Substituent : Trimethylsilyl (TMS) group.

- Key Differences : The TMS group is highly lipophilic and sterically bulky compared to isopentyloxy. This increases molecular stability and hydrophobicity, as seen in its ChemSpider ID 54799 (C₁₁H₁₃F₃OSi) .

- Applications : Silicon-containing analogs are often explored for enhanced metabolic stability in pharmaceuticals.

1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone

- Substituent : Tert-butyl group.

- Key Differences : The tert-butyl group introduces significant steric hindrance, impacting enzyme binding kinetics. This compound acts as a potent slow-binding inhibitor of human acetylcholinesterase, highlighting the role of bulky substituents in biological activity .

- Relevance : The isopentyloxy group, though less bulky than tert-butyl, may still influence binding interactions in enzymatic systems.

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone

- Substituent : Methoxy group.

- Key Differences : The smaller methoxy group enhances electron-donating effects compared to isopentyloxy. This compound (CAS 30724-22-2) has a molecular weight of 204.15 and exhibits moderate hazards (H302, H315) .

- Physicochemical Impact : Reduced lipophilicity compared to isopentyloxy derivatives, affecting solubility and membrane permeability.

Heterocyclic Derivatives

Triazole-Containing Analogs (e.g., 2,2,2-Trifluoro-1-(5-phenyl-2-propyl-2H-1,2,3-triazol-4-yl)ethanone)

- Structure : Incorporates a triazole ring instead of an alkoxy-substituted phenyl group.

- These derivatives show high synthetic yields (up to 93%) and are explored for regioselective functionalization .

- Applications: Potential antimicrobial or agrochemical agents due to tunable reactivity.

Alkoxy Chain Length and Fluorination Effects

2,2,2-Trifluoroethoxychalcones

- Structure: Derived from 1-(3-(2,2,2-trifluoroethoxy)phenyl)ethanone.

- Key Differences : The shorter trifluoroethoxy group vs. isopentyloxy reduces steric bulk but maintains strong electron-withdrawing effects. These chalcones are synthesized via Claisen-Schmidt condensation (40–94% yields) and studied for antiplasmodial activity .

- Relevance : Longer alkoxy chains (e.g., isopentyloxy) may enhance lipophilicity, improving bioavailability in hydrophobic environments.

Halogenated Analogs

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanone (CAS 708-64-5)

- Substituent : Fluorine atom.

- This compound has a structural similarity score of 0.83 compared to the target molecule .

- Applications : Halogenated ketones are intermediates in agrochemical and pharmaceutical synthesis.

Biological Activity

2,2,2-Trifluoro-1-(3-(isopentyloxy)phenyl)ethanone is a fluorinated organic compound recognized for its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a trifluoroacetyl group and an isopentyloxy-substituted phenyl ring, contributes to its lipophilicity and biological interactions. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H15F3O2

- Molecular Weight : 260.25 g/mol

- CAS Number : 1443353-30-7

- Structural Characteristics : The presence of multiple fluorine atoms enhances its binding affinity to biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The trifluoromethyl and fluoro groups enhance the compound's binding affinity to enzymes or receptors involved in various biological pathways. These interactions can modulate protein activities, leading to significant biological effects such as:

- Enzyme Inhibition : The compound has been studied for its potential as a kinase inhibitor, which is crucial in cancer treatment.

- Protein Interactions : It may influence protein-protein interactions that are pivotal in cellular signaling pathways.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Cancer Research : A study focusing on the compound's role as a kinase inhibitor demonstrated its potential in reducing tumor cell proliferation in vitro. The mechanism involved the inhibition of specific signaling pathways critical for cancer cell survival.

- Enzyme Studies : Research indicated that this compound could inhibit tryptophan hydroxylase, an enzyme linked to serotonin synthesis. This inhibition may have implications for mood disorders and cancer treatment strategies.

Q & A

Q. What are the established synthetic routes for 2,2,2-Trifluoro-1-(3-(isopentyloxy)phenyl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic ring (e.g., 3-isopentyloxybenzene) using a Lewis acid catalyst like AlCl₃ . Alternatively, self-polycondensation of trifluoroacetophenone derivatives with acid catalysts (e.g., trifluoromethanesulfonic acid) enables controlled branching in polymer synthesis . Sub-gram-scale reactions using CF₃-ynones with NaN₃ under acidic conditions yield trifluoromethylated heterocycles with yields up to 85% . Key Data :

| Method | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, CH₂Cl₂ | ~70% | |

| Self-polycondensation | CF₃SO₃H | Varies with acid concentration | |

| CF₃-ynone + NaN₃ | HCl/EtOH | 80–85% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : Critical for confirming structure. For example, in 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone, ¹H NMR shows δ = 7.67 ppm (aromatic protons), while ¹⁹F NMR displays a singlet at δ = -74.00 ppm .

- Mass Spectrometry : Determines molecular weight (e.g., MW 203.16 for C₉H₈F₃NO) .

- IR Spectroscopy : Identifies carbonyl (C=O) stretches near 1700 cm⁻¹ and C-F vibrations .

Q. How is crystallographic data for this compound refined, and what software is recommended?

- Methodological Answer : The SHELX system (SHELXL, SHELXS) is widely used for small-molecule crystallography. SHELXL refines structures against high-resolution data, handling twinning and disorder. For example, SHELXPRO interfaces with macromolecular datasets .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates transition states and intermediates. For acid-switchable synthesis of trifluoromethylated triazoles, DFT studies confirm the role of protonation in directing reaction pathways . NIST Chemistry WebBook provides thermodynamic data (e.g., enthalpy, Gibbs energy) for modeling .

Q. What strategies resolve contradictions in polymorph identification or crystallographic data?

- Methodological Answer :

- High-Resolution XRD : Differentiates polymorphs via lattice parameters.

- Thermal Analysis (DSC/TGA) : Detects phase transitions.

- SHELXL Refinement : Adjusts parameters like ADPs (anisotropic displacement parameters) to resolve disorder .

Example: Conflicting XRD patterns may arise from solvent inclusion; drying samples under vacuum or using synchrotron radiation improves clarity .

Q. How does the trifluoromethyl group influence pharmacological activity, and what assays validate this?

- Methodological Answer : The CF₃ group enhances metabolic stability and lipophilicity. In vitro assays (e.g., enzyme inhibition, cell viability) screen activity. For example, fluorinated analogs in the PubChem database show bioactivity against kinases or GPCRs .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (health hazard code H332 ).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields or byproducts?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.